![molecular formula C7H4BrNOS B1521436 2-Bromobenzo[d]thiazol-6-ol CAS No. 808755-67-1](/img/structure/B1521436.png)
2-Bromobenzo[d]thiazol-6-ol
Overview
Description
2-Bromobenzo[d]thiazol-6-ol is a chemical compound with the CAS Number: 808755-67-1 . It has a molecular weight of 231.09 and its molecular formula is C7H4BrNOS . The compound is stored at temperatures between 28°C .
Synthesis Analysis
The synthesis of 2-Bromobenzo[d]thiazol-6-ol and its derivatives has been a subject of interest in the field of synthetic and medicinal chemistry . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The InChI code for 2-Bromobenzo[d]thiazol-6-ol is 1S/C7H5BrNOS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3,10-11H . The compound’s structure can be represented by the SMILES string: OC1=CC=C2N=C(Br)SC2=C1 .It is stored at room temperature . The compound’s molecular weight is 231.09 and its formula is C7H4BrNOS .
Scientific Research Applications
Analgesic and Anti-inflammatory Activities
“2-Bromobenzo[d]thiazol-6-ol” has been found to exhibit significant analgesic and anti-inflammatory activities. This makes it a potential candidate for the development of new pain relief and anti-inflammatory drugs .
Antifungal Activity
This compound has also shown promise in antifungal applications. It can be converted into derivatives that have been screened for their antifungal activity, indicating its potential use in treating fungal infections .
Anticancer Activity
Derivatives of “2-Bromobenzo[d]thiazol-6-ol” have been evaluated for their in vitro anticancer activity against human cancer cell lines, such as breast and cervical cancer cells. This suggests its possible role in the development of anticancer therapies .
Antibacterial Activity
Research has also indicated that “2-Bromobenzo[d]thiazol-6-ol” derivatives can exhibit antibacterial properties, making them useful in combating bacterial infections .
Safety And Hazards
Future Directions
While specific future directions for 2-Bromobenzo[d]thiazol-6-ol are not mentioned in the search results, benzothiazole derivatives are being investigated for their potential in novel therapeutics . The discovery of novel compounds which inhibit quorum sensing without being antibiotic are currently emerging fields .
properties
IUPAC Name |
2-bromo-1,3-benzothiazol-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPYMYKTXNNPHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50668497 | |
Record name | 2-Bromo-1,3-benzothiazol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50668497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromobenzo[d]thiazol-6-ol | |
CAS RN |
808755-67-1 | |
Record name | 2-Bromo-1,3-benzothiazol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50668497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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